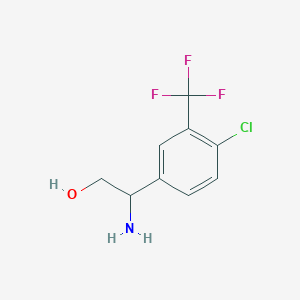

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIOCDSWBPUUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of benzyl glyoxal with 4-chloro-3-(trifluoromethyl)benzaldehyde under basic conditions to form an intermediate, which is then reduced to the desired product . Another method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine, followed by hydrolysis to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Analgesic Development

This compound is being investigated for its analgesic properties, particularly its interaction with opioid receptors. Studies indicate that it binds effectively to the μ-opioid receptor, which is crucial for pain management therapies. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Cancer Research

Research has shown that 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol may play a role in cancer treatment. It has been studied for its potential as an enzyme inhibitor in pathways related to tumor growth and angiogenesis. For instance, compounds derived from this structure are being explored as inhibitors of Raf kinase, which is implicated in various cancers .

Biological Studies

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, influencing several cellular pathways. Its ability to form hydrogen bonds with proteins may alter their functions, making it a candidate for further exploration in biochemical research.

Therapeutic Applications

Beyond analgesia and cancer treatment, this compound is being evaluated for its effects on inflammation and other conditions where modulation of cellular signaling pathways is beneficial. Its unique structural features allow it to interact with multiple biological targets, enhancing its therapeutic potential.

Industrial Applications

Synthesis of Bioactive Molecules

In pharmaceutical manufacturing, this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its versatility in synthetic chemistry allows for the creation of complex structures that can lead to new therapeutic agents .

Case Studies

- Analgesic Properties : A study demonstrated that this compound effectively modulates pain perception through its action on opioid receptors. This property positions it as a candidate for developing new pain relief medications.

- Anti-Cancer Activity : Research highlighted its role in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The findings suggest further investigation into its efficacy as part of combination therapies for cancer treatment .

- Inflammatory Response Modulation : Another study focused on how this compound can influence inflammatory pathways, showing promise for treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to these targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

- CAS : 1394822-93-5

- Molecular Formula: C₉H₁₀ClF₄NO

- Molecular Weight : 259.63 g/mol

- Key Differences :

- Substitution : Chlorine at position 4 replaced with fluorine.

- Impact : Reduced molecular weight (Δ ~16.45 g/mol) due to fluorine’s lower atomic mass. Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine.

- Storage : Similar inert gas storage (2–8°C), suggesting comparable sensitivity to oxidation/hydrolysis .

2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol

Functional Group Variants

2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

- CAS : 242475-26-9

- Molecular Formula: C₉H₈F₃NO₂

- Key Differences: Functional Group: Ethanol replaced with acetic acid. Impact: Increased polarity and acidity (pKa ~2–3 for carboxylic acid vs. ~9–10 for ethanol). Likely used as a peptide synthesis intermediate .

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Heterocyclic and Complex Analogs

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol (Mapenterol)

- CAS : N/A

- Molecular Formula : C₁₄H₁₉ClF₃N₂O

- Key Differences: Substitution: Additional tert-pentylamino group on the ethanol chain.

Ethanol, 2-[[5-(4-chlorophenyl)-3-(trifluoromethyl)-2-furanyl]methylamino]-

- Molecular Formula: C₁₄H₁₃ClF₃NO₂

- Key Differences :

- Structure : Incorporates a furan ring, enhancing aromaticity and electronic effects.

- Impact : Larger molecular weight (319.71 g/mol) may improve lipophilicity and membrane permeability.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target Compound (R-enantiomer hydrochloride) | 2061996-73-2 | C₉H₁₀Cl₂F₃NO·HCl | 276.08 | 4-Cl, 3-CF₃, amino ethanol | Chiral drug intermediate |

| 4-Fluoro Analog (hydrochloride) | 1394822-93-5 | C₉H₁₀ClF₄NO | 259.63 | 4-F, 3-CF₃, amino ethanol | Metabolic studies |

| 2-(4-Fluoro-3-CF₃-phenyl)ethanol | N/A | C₉H₈F₄O | 208.15 | 4-F, 3-CF₃, ethanol | Solvent or simple intermediate |

| Mapenterol | N/A | C₁₄H₁₉ClF₃N₂O | 338.76 | 4-amino, 3-Cl, 5-CF₃, tert-pentylamino | Potential β-agonist |

| 2-Amino-2-(3-CF₃-phenyl)acetic acid | 242475-26-9 | C₉H₈F₃NO₂ | 219.16 | 3-CF₃, acetic acid | Peptide synthesis |

Key Findings and Implications

Functional Group Impact: Amino ethanol derivatives exhibit superior solubility (via hydrochloride salts) and bioactivity compared to ketone or acetic acid analogs .

Stereochemistry : Enantiomers (R/S) are commercially distinct, with the R-form priced higher due to synthetic complexity .

Biological Activity

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, also known by its chemical formula , is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula :

- CAS Number : 1810074-79-3

- Molecular Weight : 227.62 g/mol

- Structure : The compound features an amino group, a chloro substituent, and a trifluoromethyl group, which contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives containing the trifluoromethyl group have shown promise in inhibiting Raf kinase, an important target in cancer therapy. This inhibition can lead to reduced angiogenesis and tumor growth, making it a candidate for further development in oncology treatments .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Raf kinase inhibitor | 25 | |

| Compound B | Angiogenesis inhibitor | 15 | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In particular, studies have highlighted the importance of the trifluoromethyl substituent in enhancing activity against Chlamydia species. Compounds lacking this group were significantly less effective, suggesting that the trifluoromethyl moiety plays a crucial role in the biological efficacy .

Case Study: Antichlamydial Activity

A study demonstrated that derivatives of this compound exhibited selective antichlamydial activity. The presence of the trifluoromethyl group was essential for maintaining this activity, as evidenced by comparative analyses with structurally similar compounds lacking this feature .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interfere with key signaling pathways involved in cell proliferation and survival.

- Raf Kinase Inhibition : By inhibiting Raf kinase, the compound may disrupt downstream signaling pathways that promote tumor growth.

- Antimicrobial Mechanism : The exact mechanism for its antimicrobial action is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of any new therapeutic agent. Initial studies indicate that while some derivatives show promising activity against pathogens, they must be carefully assessed for cytotoxicity against human cells to establish therapeutic windows .

Q & A

Q. What are the most effective synthetic routes for 2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, a phenylacetamide intermediate may undergo hydrolysis or reduction. A common approach is nucleophilic substitution on a pre-functionalized aromatic ring, such as reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with nitromethane under basic conditions (e.g., NaOH in ethanol) to form a nitroethanol intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine . Key factors include:

- Temperature control : Prolonged heating (24+ hours) improves substitution efficiency but may require inert atmospheres to prevent side reactions.

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is critical for isolating the product from trifluoromethyl byproducts .

- Yield optimization : Substituent steric effects (e.g., chloro vs. trifluoromethyl groups) may necessitate iterative solvent screening (e.g., DMSO for polar intermediates) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and F NMR to confirm the presence of the trifluoromethyl group (-CF, δ ~ -60 ppm) and amine proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for CHClFNO: ~ 252.03).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% is standard for biological assays) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound’s stability depends on:

- Moisture sensitivity : The amine group may degrade via hydrolysis; store as a hydrochloride salt under anhydrous conditions (e.g., desiccator with silica gel) .

- Light sensitivity : Trifluoromethyl and chloro groups can undergo photodegradation; use amber vials and limit UV exposure.

- Temperature : Long-term storage at -20°C in inert solvents (e.g., DMSO) is recommended for biological studies .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of derivatives with similar halogenated aryl groups?

- Methodological Answer : Regioselectivity in halogenated aryl systems is influenced by:

- Directing effects : The chloro group at the 4-position is meta-directing, while the trifluoromethyl group at the 3-position is ortho/para-directing. Computational modeling (DFT) can predict electrophilic substitution sites .

- Protecting groups : Temporarily blocking the amine with Boc or Fmoc groups prevents unwanted side reactions during functionalization .

Q. How should contradictory analytical data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent artifacts : Residual solvents (e.g., DMSO-d) in NMR may obscure peaks; repeat analysis in CDCl.

- Ionization issues in MS : Adduct formation (e.g., sodium or potassium) can distort molecular ion detection; use ESI-MS in negative ion mode for clarity.

- Validation : Cross-check with independent techniques (e.g., FT-IR for functional groups) and compare with literature data for analogous compounds .

Q. What computational strategies are effective for predicting the compound’s reactivity in biological systems?

- Methodological Answer : Use:

- Molecular docking : To model interactions with enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. The trifluoromethyl group’s electronegativity may influence binding affinity.

- MD simulations : Assess solvation dynamics and membrane permeability (logP ~2.1 predicted via ChemAxon).

- ADMET prediction : Tools like SwissADME evaluate metabolic stability and toxicity risks .

Q. What in vivo pharmacokinetic studies are relevant for this compound, and how should they be designed?

- Methodological Answer : Key considerations include:

- Dosing routes : Oral bioavailability may be limited by the compound’s polarity; consider prodrug strategies (e.g., esterification of the ethanol group) .

- Metabolite profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma.

- Tissue distribution : Radiolabel the compound (e.g., C at the ethanol carbon) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.